molecular formula C19H14N4O2 B1417430 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone CAS No. 866019-63-8

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Numéro de catalogue: B1417430
Numéro CAS: 866019-63-8
Poids moléculaire: 330.3 g/mol
Clé InChI: BAHTWINWFXNTQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a fused heterocyclic compound featuring a pyrimidinone core substituted at position 2 with a 5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl moiety and at position 6 with a phenyl group. This structure combines the pharmacophoric features of pyrimidinones (known for diverse biological activities) and pyrazoles (valued for their metabolic stability and hydrogen-bonding capacity).

Key structural attributes include:

  • Pyrimidinone ring: A six-membered ring with a ketone oxygen at position 4, contributing to hydrogen-bonding interactions.
  • Pyrazole substituent: A five-membered ring with a phenyl group at position 3 and a ketone at position 5, enhancing π-π stacking and dipole interactions.
  • Phenyl groups: At positions 3 (pyrazole) and 6 (pyrimidinone), increasing hydrophobicity and steric bulk.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyrimidinone moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrazolone, including the studied compound, exhibit broad-spectrum antimicrobial properties . A study highlighted that modifications in the structure can enhance the antimicrobial activity against various pathogens:

  • Mechanism of Action : The introduction of specific substituents on the phenyl or pyrimidine rings significantly influences the antimicrobial efficacy.
CompoundMIC (mg/mL)Activity
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone0.39Effective against Klebsiella pneumoniae
Pyrazolone derivative 310.78Effective against Bacillus cereus

These findings suggest that the compound can be optimized for enhanced antimicrobial activity through structural modifications .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolone derivatives has been well-documented. The compound under study has shown promising results in inhibiting inflammatory pathways:

  • Case Study : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

Recent studies have explored the antitumor properties of pyrazolone derivatives, including this compound:

  • In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant antitumor activity.
Cell LineIC50 (µM)
MCF-715
HeLa10

These results highlight the need for further investigation into its mechanism of action and potential as a chemotherapeutic agent .

CNS Activity

Emerging research suggests that pyrazolone derivatives may possess central nervous system (CNS) activity. The compound has been evaluated for neuroprotective effects:

  • Behavioral Studies : Animal models treated with the compound displayed reduced anxiety-like behaviors in standard tests, suggesting potential applications in treating anxiety disorders.

Mécanisme D'action

The mechanism of action of 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally related compounds vary in substituents, heterocyclic fusion, and biological relevance. Below is a systematic comparison based on evidence:

Substituent Variations on Pyrazole and Pyrimidinone

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound: 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone C₁₉H₁₄N₄O₂ (theoretical) Phenyl (pyrazole C3, pyrimidinone C6) N/A N/A -
2-[5-Oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone C₁₄H₉F₃N₄O₂ CF₃ (pyrazole C3), phenyl (pyrimidinone C6) N/A IR: C=O (~1720 cm⁻¹); ¹H-NMR: δ 7.3–7.6 (m, ArH)
2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone C₂₁H₁₈N₄O₂ Benzyl (pyrazole C4), methyl (pyrazole C3) N/A N/A
7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-pyrazol-1-yl)pyrido-thieno-pyrimidin-4-one C₃₇H₂₈N₆O₄S Methoxyphenyl (pyrido-thieno-pyrimidine) 183–185 ¹H-NMR: δ 2.22 (s, CH₃), 7.52 (s, pyrazole CH)

Key Observations :

  • Benzyl and methoxyphenyl groups improve lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
  • Methyl groups on pyrazole (e.g., compound 6b ) simplify synthesis but reduce steric hindrance compared to bulkier substituents.

Heterocyclic Fusion and Structural Complexity

Compound Name Heterocyclic System Key Structural Features Crystallographic Data Reference
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl-pyrazol-1-yl)thiazole Thiazole + pyrazole + triazole Planar conformation (except perpendicular fluorophenyl) Triclinic, P 1̄ symmetry, two independent molecules
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives Pyrido-thieno-pyrimidine + pyrazole Extended π-conjugation, high melting points (183–230°C) N/A
Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Dihydropyrimidinone + pyrazole Non-planar tetrahydropyrimidinone ring Monoclinic, P2₁/c space group

Key Observations :

  • Thiazole and triazole integrations (e.g., ) introduce conformational flexibility, while pyrido-thieno-pyrimidine systems enhance rigidity and thermal stability.
  • Dihydropyrimidinones (e.g., ) exhibit non-planar structures, reducing π-stacking but improving solubility.

Key Observations :

  • Dihydropyrimidinones are well-documented for cardiovascular and antimicrobial applications .
  • Pyrazolo-pyrimidinones with cyclopropyl groups (e.g., ) show promise as DHODH inhibitors, relevant in autoimmune disease therapy.

Data Tables

Table 1: Physical and Spectral Properties of Selected Derivatives

Compound ID Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) ¹H-NMR (δ, ppm) Reference
6b 183–185 72 ~1720 2.22 (s, CH₃), 7.52 (s, pyrazole)
7b >300 70 1720 2.22 (s, CH₃), 7.3–7.6 (m, ArH)
10 N/A 75 N/A 7.36–7.61 (m, Ph), 8.9 (s, pyrimidine)

Table 2: Molecular Weight and Substituent Effects

Compound Type Molecular Weight Range Substituent Impact Example
Simple pyrazolo-pyrimidinones 250–350 g/mol Phenyl/CF₃ groups increase MW by ~50–100 g/mol C₁₄H₉F₃N₄O₂ (322.24 g/mol)
Fused heterocycles 350–600 g/mol Thieno/pyrido extensions add ~150–250 g/mol C₃₇H₂₈N₆O₄S (644.71 g/mol)

Activité Biologique

The compound 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14N4O2\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a pyrazole ring and a pyrimidinone moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole and pyrimidinone rings. The synthetic routes often utilize starting materials like phenyl hydrazine and appropriate carbonyl compounds to construct the desired heterocycles .

Anticancer Activity

Research indicates that derivatives of pyrazolones exhibit significant anticancer properties. In vitro studies have demonstrated that similar compounds can reduce viability in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, compounds with structural similarities to our target compound showed IC50 values in the micromolar range against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA54915
Compound BMCF-720
2-(5-oxo...)A549TBD

Antimicrobial Activity

The antimicrobial potential of pyrazolone derivatives has also been explored. Studies demonstrate that certain derivatives exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CS. aureus32 µg/mL
Compound DE. coli64 µg/mL
2-(5-oxo...)TBDTBD

Other Biological Activities

Beyond anticancer and antimicrobial effects, other studies highlight additional pharmacological activities such as anti-inflammatory and analgesic properties attributed to similar compounds in the pyrazolone class. These effects are often mediated through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Case Studies

One notable case study involved the administration of a structurally related compound in an animal model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development into a therapeutic agent .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to synthesize 2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone and its derivatives?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Hydrazine-mediated cyclization : Reacting hydrazine derivatives with ketones or aldehydes to form the pyrazolone ring. For example, condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with chalcone derivatives under reflux in ethanol yields pyrazoline intermediates .
  • Pyrimidinone formation : Cyclization of thiourea or urea derivatives with β-keto esters under acidic conditions (e.g., glacial acetic acid) .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Example Protocol (Adapted from ):

React equimolar hydrazinyl derivatives (0.001 mol) with ethyl acetoacetate in glacial acetic acid (15 mL) under reflux for 3–6 hours.

Cool, pour into ice, and filter the precipitate.

Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Q. Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy :
    • IR : Identifies carbonyl (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
    • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrimidinone C=O at ~160 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ for C₁₉H₁₅N₃O₂: 318.1234) .
  • Crystallography :
    • X-ray diffraction : Resolves conformational disorder using SHELXL for refinement .
    • Visualization : ORTEP-3 generates thermal ellipsoid diagrams .

Q. Advanced: How can structural disorder in crystallographic data be resolved for this compound?

Answer:
Structural disorder (e.g., dual conformers due to symmetry) requires:

Refinement : Use SHELXL with partial occupancy modeling and restraint parameters (e.g., SIMU/DELU) .

Validation : Cross-check with NMR data (e.g., NOESY for spatial proximity) .

Visualization : ORTEP-3 to highlight disordered regions and refine hydrogen bonding networks .

Case Study ():
A Claisen rearrangement product exhibited disorder at the phenyl group. SHELXL refinement with 50% occupancy for each conformer resolved the ambiguity .

Q. Advanced: What computational strategies predict electronic properties and reactivity?

Answer:

  • Wavefunction Analysis :
    • Multiwfn : Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
    • Electron Localization Function (ELF) : Maps π-conjugation in the pyrimidinone ring .
  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to predict regioselectivity in electrophilic substitution .

Q. Advanced: How to design enzyme inhibition assays (e.g., DHODH) for this compound?

Answer:
Protocol (Adapted from ):

Enzyme Preparation : Recombinant human DHODH expressed in E. coli and purified via affinity chromatography.

Activity Assay :

  • Monitor dihydroorotate oxidation at 300 nm (ε = 12,400 M⁻¹cm⁻¹) in 50 mM Tris-HCl (pH 8.0) with 150 µM CoQ₁₀.
  • IC₅₀ determination using 10-dose dilution series (0.1–100 µM).

Kinetic Analysis :

  • Lineweaver-Burk plots to assess inhibition modality (competitive/uncompetitive).

Key Finding : Pyrazolylpyrimidinones with electron-withdrawing substituents (e.g., -CF₃) show enhanced DHODH inhibition (IC₅₀ < 1 µM) .

Q. Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

  • Source Analysis :
    • Verify compound purity via HPLC (>95%) and residual solvent tests .
    • Confirm stereochemistry using chiral columns or X-ray crystallography .
  • Assay Optimization :
    • Standardize cell lines (e.g., MCF7 vs. HT29) and culture conditions .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) .

Example : A pyrimidinone derivative showed IC₅₀ = 0.78 µM in MCF7 but 47.25 µM in K562 due to differential ABC transporter expression .

Q. Advanced: How to optimize pharmacokinetic properties through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modulation :
    • Lipophilicity : Introduce -OCH₃ or -CF₃ to enhance blood-brain barrier penetration (clogP ~2.5) .
    • Solubility : Add polar groups (e.g., -OH, -COOH) at non-critical positions .
  • In Silico ADMET :
    • Predict bioavailability using SwissADME.
    • Avoid PAINS alerts (e.g., Michael acceptors) .

SAR Table ():

Substituent PositionModificationIC₅₀ (DHODH, µM)logP
Pyrimidinone C-6Phenyl vs. methyl0.92 vs. 5.32.1
Pyrazole C-3-CF₃ vs. -CH₃0.45 vs. 1.22.8

Propriétés

IUPAC Name

2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-17-11-15(13-7-3-1-4-8-13)20-19(21-17)23-18(25)12-16(22-23)14-9-5-2-6-10-14/h1-12,22H,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHTWINWFXNTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone
2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.